1-(3-Cyanobenzyl)piperidine-4-carboxylic acid chemical structure
1-(3-Cyanobenzyl)piperidine-4-carboxylic acid chemical structure
Technical Monograph: Structural Dynamics and Synthetic Utility of 1-(3-Cyanobenzyl)piperidine-4-carboxylic Acid
Abstract
1-(3-Cyanobenzyl)piperidine-4-carboxylic acid (CAS: 926245-11-6) represents a pivotal scaffold in medicinal chemistry, merging the pharmacophoric versatility of isonipecotic acid with the electronic tuning capabilities of a 3-cyanobenzyl moiety.[1] This guide dissects its structural anatomy, synthetic pathways, and utility as a privileged intermediate in the development of GPCR ligands and enzyme inhibitors.[1]
Part 1: Structural Anatomy & Physicochemical Profile[1]
Molecular Architecture
The molecule comprises a saturated piperidine ring functionalized at the 4-position with a carboxylic acid and N-alkylated with a 3-cyanobenzyl group.[1][2]
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Core Scaffold: Isonipecotic acid (Piperidine-4-carboxylic acid).[3][4]
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N-Substituent: 3-Cyanobenzyl group (meta-cyanobenzyl).
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Stereochemistry: Achiral, but exhibits conformational isomerism.
Conformational Dynamics: The piperidine ring predominantly adopts a chair conformation . To minimize 1,3-diaxial interactions, the bulky carboxylic acid group at the C4 position preferentially occupies the equatorial orientation. The N-benzyl group also favors an equatorial position, stabilizing the molecule in a low-energy state essential for receptor binding.
Electronic & Physicochemical Properties
| Property | Value (Estimated/Experimental) | Significance in Drug Design |
| Molecular Formula | C₁₄H₁₆N₂O₂ | Fragment-based lead optimization. |
| Molecular Weight | 244.29 g/mol | Ideal for "Rule of 5" compliance (<500). |
| LogP (Octanol/Water) | ~1.8 – 2.1 | Moderate lipophilicity ensures good membrane permeability. |
| pKa (Basic N) | ~8.5 – 9.0 | Predominantly protonated at physiological pH (7.4).[1] |
| pKa (Acidic COOH) | ~3.8 – 4.2 | Deprotonated at physiological pH (COO⁻).[1] |
| Ionization State | Zwitterionic | High aqueous solubility; mimics amino acid transport substrates. |
| H-Bond Donors | 1 (COOH) | Critical for active site engagement. |
| H-Bond Acceptors | 3 (N, CN, COOH) | The nitrile (CN) is a weak acceptor but strong dipole.[1] |
The Nitrile Effect: The cyano group (-CN) at the meta position of the benzyl ring exerts a strong electron-withdrawing inductive effect (-I).[1] This slightly reduces the basicity of the piperidine nitrogen compared to a simple benzyl analog, potentially improving metabolic stability against N-dealkylation by cytochrome P450 enzymes.
Part 2: Synthetic Methodologies
Two primary routes are employed for the synthesis of 1-(3-Cyanobenzyl)piperidine-4-carboxylic acid. The choice depends on scale and available starting materials.
Protocol A: Reductive Amination (Preferred for Library Synthesis)
This "one-pot" method is milder and avoids the use of potent alkylating agents.[1]
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Reagents: Isonipecotic acid (1.0 eq), 3-Cyanobenzaldehyde (1.0 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), Acetic acid (cat.), DCM/MeOH solvent.
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Mechanism: Formation of an iminium ion intermediate followed by selective reduction.
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Procedure:
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Dissolve isonipecotic acid and 3-cyanobenzaldehyde in DCM/MeOH (1:1).
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Add catalytic acetic acid to catalyze imine formation. Stir for 1 hour.
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Add STAB in portions at 0°C.
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Stir at room temperature for 12 hours.
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Quench with saturated NaHCO₃. Extract with DCM.
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Protocol B: Nucleophilic Substitution (Preferred for Scale-Up)
This route uses an ester intermediate to facilitate purification before the final hydrolysis step.[1]
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Step 1 (Alkylation):
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React Ethyl isonipecotate with 3-Cyanobenzyl bromide in the presence of K₂CO₃ (base) and KI (catalyst) in Acetonitrile at reflux.[1]
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Yields Ethyl 1-(3-cyanobenzyl)piperidine-4-carboxylate.
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Step 2 (Hydrolysis):
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Treat the ester with LiOH or NaOH in THF/Water.
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Acidify with HCl to precipitate the zwitterionic product.
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Synthetic Workflow Diagram
Figure 1: Dual synthetic pathways. Blue path indicates reductive amination (mild); Red path indicates alkylation/hydrolysis (scalable).
Part 3: Medicinal Chemistry Applications
This molecule serves as a versatile "linker-headgroup" assembly in drug discovery.
Pharmacophore Mapping
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Carboxylic Acid (Head): Mimics the C-terminus of amino acids or the acidic headgroup of lipids.[1] It often engages in salt bridges with arginine or lysine residues in receptor binding pockets (e.g., Chemokine receptors, GABA transporters).
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Piperidine (Linker): Provides a rigid spacer that directs the substituents into specific vectors.[1] The basic nitrogen can form ionic interactions with aspartate/glutamate residues.
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3-Cyanobenzyl (Tail): The nitrile group is a bioisostere of a carbonyl or halogen, capable of pi-stacking and orthogonal hydrogen bonding. The meta substitution pattern is critical for fitting into "L-shaped" hydrophobic pockets.
Target Classes
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GABA Transporter (GAT) Inhibitors: Analogs of nipecotic acid (e.g., Tiagabine) utilize N-lipophilic tails to block GABA reuptake.[1] The 3-cyanobenzyl group provides the necessary lipophilicity to cross the Blood-Brain Barrier (BBB).
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Chemokine Receptor Antagonists (CCR2/CCR5): The N-benzyl-piperidine motif is a "privileged structure" for GPCRs involved in inflammation.
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Soluble Guanylate Cyclase (sGC) Stimulators: Benzyl-piperidine derivatives have been explored as heme-independent activators for treating cardiovascular diseases.[1]
Part 4: Analytical Characterization
To validate the structure of the synthesized compound, the following spectral signatures are diagnostic:
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¹H NMR (400 MHz, DMSO-d₆):
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δ 12.1 ppm (br s, 1H): Carboxylic acid proton (-COOH).
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δ 7.6 – 7.4 ppm (m, 4H): Aromatic protons of the 3-cyanobenzyl ring.
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δ 3.55 ppm (s, 2H): Benzylic methylene (-N-CH₂-Ar). Critical for confirming N-alkylation.
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δ 2.8 – 2.0 ppm (m, 4H): Piperidine ring protons (axial/equatorial mix).
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δ 1.9 – 1.6 ppm (m, 5H): Remaining piperidine protons including the methine at C4.
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IR Spectroscopy (FT-IR):
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~2230 cm⁻¹: Sharp, distinct peak corresponding to the Nitrile (C≡N) stretch.
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~1700-1720 cm⁻¹: Carbonyl (C=O) stretch of the carboxylic acid.
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~2800-3000 cm⁻¹: Broad O-H stretch overlapping with C-H stretches.
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References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4714983, 1-Benzylpiperidine-4-carboxylic acid (Analogous Scaffold). Retrieved from [Link]
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Krogsgaard-Larsen, P., et al. (2002). GABA(A) receptor ligands and their therapeutic potentials.[1][4] Current Topics in Medicinal Chemistry. (Contextual grounding for isonipecotic acid derivatives).
